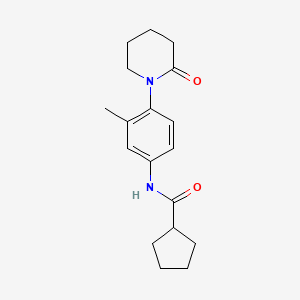

N-(3-methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

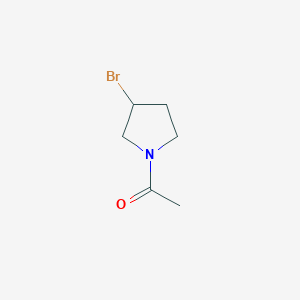

Synthesis Analysis

The synthesis of compounds related to N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide involves complex organic synthesis routes. For instance, Wallace et al. (2009) describe a scalable synthesis and isolation of related stereoisomers, demonstrating the utility of such approaches in creating receptor agonists (Wallace et al., 2009). Similarly, the work by Vilsmaier et al. (1995) on cyclopiperidine compounds highlights the synthetic and conformational studies essential for understanding the chemical behavior of such complex molecules (Vilsmaier et al., 1995).

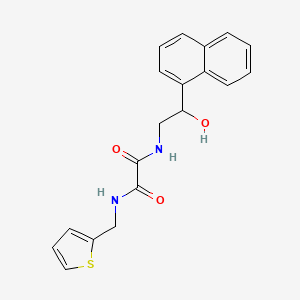

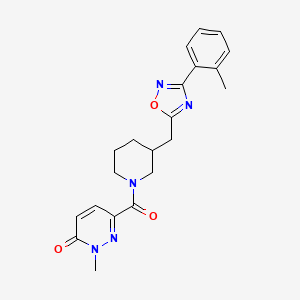

Molecular Structure Analysis

The molecular structure of related compounds often involves cyclopiperidine or cyclopentanecarboxamide moieties, which can adopt various conformations in solution and solid states. For example, Vilsmaier et al. (1995) used X-ray structural analysis to establish the presence of chair and boat cyclopiperidine molecules, providing insights into the flexibility and conformational preferences of these systems (Vilsmaier et al., 1995).

Chemical Reactions and Properties

The reactivity of N-(3-Methyl-4-(2-oxopiperidin-1-yl)phenyl)cyclopentanecarboxamide and its derivatives can be influenced by the presence of functional groups, such as amides and cyclopentanecarboxamide. Studies have explored various chemical reactions, including cycloadditions and nucleophilic substitutions, to modify the compound for specific applications or to understand its reactivity patterns.

Physical Properties Analysis

The physical properties of such compounds, including melting points, solubility, and crystal structure, are crucial for their application in drug design and synthesis. The detailed characterization, as shown in the study by Vilsmaier et al. (1995), using techniques like NMR and X-ray crystallography, provides a comprehensive understanding of these properties (Vilsmaier et al., 1995).

Applications De Recherche Scientifique

Synthesis and Biological Evaluation

One area of research involves the synthesis and biological evaluation of analogues related to known bioactive compounds, investigating their activity as antagonists for specific receptors. For example, the synthesis and evaluation of cyclopropyl analogues of 2-amino-5-phosphonopentanoic acid, aimed at competitive antagonism for the N-methyl-D-aspartate (NMDA) receptor, showcase the methodology in developing compounds with potential therapeutic benefits (Dappen et al., 2010). This approach is common in the development of new therapeutic agents, focusing on receptor targeting to modulate biological responses.

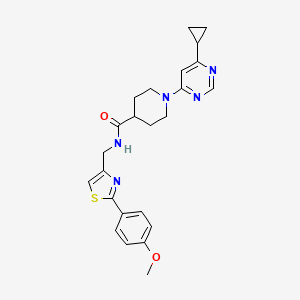

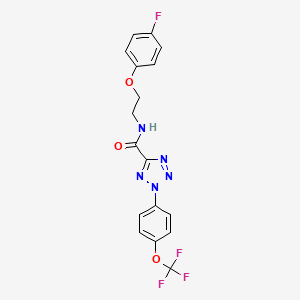

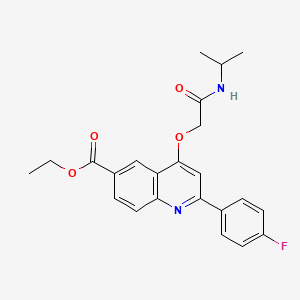

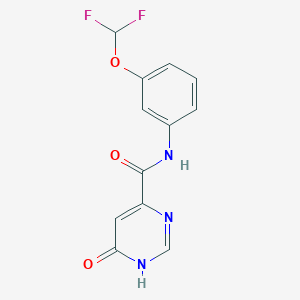

Drug Discovery and Inhibitory Potentials

The discovery of selective inhibitors for various kinases is another significant application area. For instance, the development of N-(4-(2-amino-3-chloropyridin-4-yloxy)-3-fluorophenyl)-4-ethoxy-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide as a selective Met kinase inhibitor highlights the process of identifying compounds with specific enzymatic inhibition capabilities, which is crucial for targeted cancer therapies (Schroeder et al., 2009).

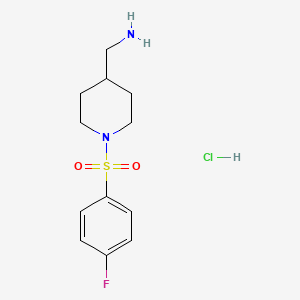

Chiral Resolution and Analytical Chemistry

The use of cyclodextrins in capillary electrophoresis for the chiral resolution of non-steroidal anti-inflammatory drugs demonstrates the application of chemical compounds in analytical chemistry to achieve enantiomeric separation, which is vital for the development of drugs with higher efficacy and lower toxicity (Fanali & Aturki, 1995).

Receptor Mechanism Studies

Research also extends to exploring receptor mechanisms, as seen in the study of N-heteroaryl-2-phenyl-3-(benzyloxy)piperidines as potent orally active human NK1 antagonists. This research area focuses on understanding how specific compounds interact with receptors, which is fundamental in drug development for conditions like pain, depression, and nausea (Ladduwahetty et al., 1996).

Propriétés

IUPAC Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O2/c1-13-12-15(19-18(22)14-6-2-3-7-14)9-10-16(13)20-11-5-4-8-17(20)21/h9-10,12,14H,2-8,11H2,1H3,(H,19,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVGAZUFGPLCZSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)NC(=O)C2CCCC2)N3CCCCC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]cyclopentanecarboxamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(7,7-dimethyl-1-oxo-3,4,7,8-tetrahydro-1H-cyclopenta[4,5]pyrrolo[1,2-a]pyrazin-2(6H)-yl)-4-fluoro-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl acetate](/img/structure/B2485324.png)

![5-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)-2-thia-5-azabicyclo[2.2.1]heptane](/img/structure/B2485330.png)

![(E)-3-(2-methoxyphenyl)-N-(1-(thiazolo[5,4-b]pyridin-2-yl)piperidin-4-yl)acrylamide](/img/structure/B2485331.png)

![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)pivalamide](/img/structure/B2485337.png)

![2-((4-fluorobenzyl)thio)-3,7-diphenyl-3H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B2485347.png)